Cas no 933026-05-2 (2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide)

2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 2-[(4-Benzyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
-
- Inchi: 1S/C24H23N3O3S2/c1-17-12-18(2)14-20(13-17)25-23(28)16-31-24-26-32(29,30)22-11-7-6-10-21(22)27(24)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
- InChI Key: YRBLROWPIJVBQP-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2N(C(=N1)SCC(NC1C=C(C)C=C(C)C=1)=O)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 779
- Topological Polar Surface Area: 113
- XLogP3: 4.6
2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-1721-15mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 15mg |
$89.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-25mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 25mg |
$109.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-2μmol |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-5μmol |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-1mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-4mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-10μmol |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-10mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 10mg |
$79.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-20mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 20mg |
$99.0 | 2023-04-24 | |
Life Chemicals | F3222-1721-3mg |
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
933026-05-2 | 90%+ | 3mg |
$63.0 | 2023-04-24 |
2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide Related Literature
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Introduction to 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 933026-05-2, specifically 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its intricate structure, has garnered attention in recent years due to its potential applications in the treatment of various biological disorders. The presence of a benzothiadiazine core and a sulfanyl group appended to an acetamide moiety suggests a multifaceted pharmacophoric profile that could be exploited for therapeutic purposes.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The benzothiadiazine scaffold, in particular, has been extensively studied for its ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of this compound, including the 4-benzyl-1,1-dioxo substituent and the 3,5-dimethylphenyl group on the acetamide nitrogen, contribute to its unique chemical properties and biological activity. These features not only enhance its solubility and metabolic stability but also influence its interaction with target enzymes and receptors.
In the context of modern drug development, the synthesis and characterization of such complex molecules are pivotal. The CAS number 933026-05-2 serves as a unique identifier for this compound, facilitating its recognition in academic literature, patents, and regulatory filings. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and spectroscopic methods are employed to isolate and verify the structural integrity of the final product.
The pharmacological potential of 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide has been explored in several preclinical studies. These studies have demonstrated that the compound exhibits inhibitory activity against key enzymes involved in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, its interaction with other biological targets like kinases and transcription factors has been investigated for potential therapeutic benefits.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of this compound. Molecular modeling techniques have been used to predict how it binds to its target proteins and to identify potential analogs with enhanced activity. These computational approaches complement experimental efforts by providing insights into the compound's mechanism of action and by guiding the design of next-generation derivatives.
One of the most compelling aspects of this molecule is its versatility. The combination of different functional groups allows for a wide range of modifications that can be tailored to optimize its pharmacological properties. For example, variations in the substitution pattern on the benzothiadiazine ring can alter its solubility profile or enhance its binding affinity to specific targets. Similarly, modifications to the acetamide moiety can influence its metabolic stability or bioavailability.
The development of novel therapeutic agents often involves collaboration between academic researchers and industry scientists. The compound CAS number 933026-05-2 exemplifies this synergy, as it has been studied by both academic groups and pharmaceutical companies seeking new treatments for unmet medical needs. This collaborative approach has accelerated progress in identifying promising candidates for further clinical development.
As research continues to evolve, new methodologies for assessing the biological activity of complex molecules like this one are being developed. High-throughput screening (HTS) technologies have enabled researchers to rapidly test thousands of compounds against various biological targets simultaneously. This has significantly reduced the time required to identify lead compounds for further optimization.
The environmental impact of drug development is another critical consideration. Sustainable synthetic routes that minimize waste and reduce energy consumption are being prioritized by many research groups. Green chemistry principles are being applied to improve the efficiency and sustainability of processes used to synthesize compounds like 2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide, ensuring that future advancements in medicine are environmentally responsible.
In conclusion,CAS number 933026-05-2 represents a significant contribution to the field of chemical biology. The unique structure and diverse pharmacological properties of this compound make it a valuable tool for research into various diseases. As our understanding of biological systems continues to grow,benzothiadiazine-based molecules like this one will undoubtedly play an increasingly important role in shaping future therapeutic strategies.
933026-05-2 (2-(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide) Related Products
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)


